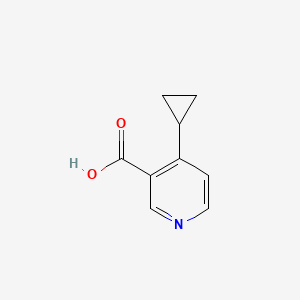
4-Cyclopropylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylnicotinic acid is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications and environmental impact. The compound is characterized by a cyclopropyl group attached to the nicotinic acid structure, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
4-Cyclopropylnicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of nicotinic acid are the nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
This compound, like other nicotinic acid derivatives, acts as a precursor to the nicotinamide coenzymes. These coenzymes are involved in many vital redox reactions, acting as electron donors or acceptors . In addition to indirect effects via nicotinamide coenzymes, nicotinic acid also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the nicotinamide coenzymes. These coenzymes are involved in numerous metabolic pathways in all plants .
Pharmacokinetics
It can be inferred from studies on nicotinic acid that it would have similar absorption, distribution, metabolism, and excretion (adme) properties . Nicotinic acid is well-absorbed and widely distributed throughout the body. It is metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action would be similar to those of nicotinic acid. These effects include the regulation of redox reactions, the functioning of NAD-dependent pathways, and the exertion of antilipolytic, vasodilatory, and neuroprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the E factor, which measures the environmental impact of chemical processes, would be relevant in the production of this compound . Additionally, the gut microbiome can influence the metabolism of nicotinic acid and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylnicotinic acid typically involves the cyclopropylation of nicotinic acid. One common method is the reaction of nicotinic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclopropyl group on the nicotinic acid ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-Cyclopropylnicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, such as cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Cyclopropylnicotinic acid can be compared with other similar compounds, such as:
Nicotinic acid: The parent compound, which lacks the cyclopropyl group, has different chemical properties and biological activities.
Cyclopropyl derivatives: Other compounds with cyclopropyl groups attached to different positions on the nicotinic acid ring may exhibit varying degrees of reactivity and biological effects.
Pyridine derivatives: Compounds with modifications to the pyridine ring structure can have diverse applications and properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-cyclopropylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-10-4-3-7(8)6-1-2-6/h3-6H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQLYQKUOIIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B2972160.png)
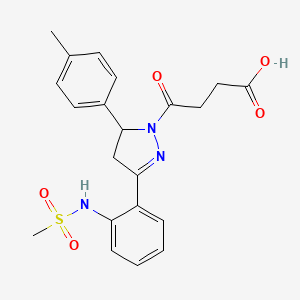
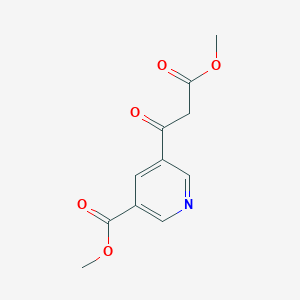

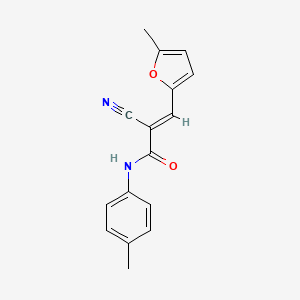
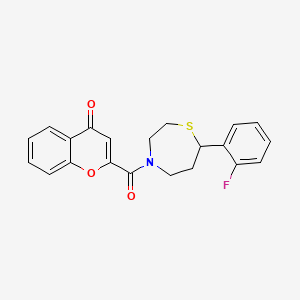
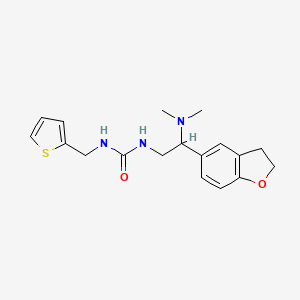
![4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972172.png)
![N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2972174.png)
![3-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B2972178.png)
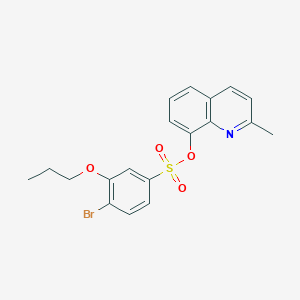
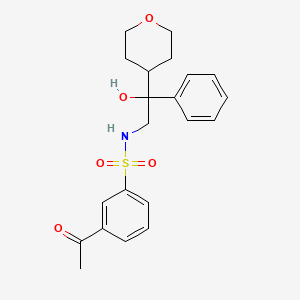
![2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2972182.png)
![6-Phenyl-8-(3-phenyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2972183.png)
